![molecular formula C11H23ClO3 B2562220 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol CAS No. 2413898-23-2](/img/structure/B2562220.png)

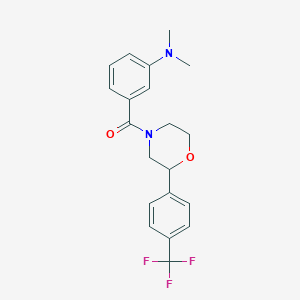

4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol, also known as CBP-1, is a chemical compound with potential applications in scientific research. The synthesis of CBP-1 is a complex process that requires specialized knowledge and equipment. In

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

- A study on compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which may share structural similarities with 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol, showed that these compounds possess anti-inflammatory activity as tested by the cotton pellet granuloma method (Goudie et al., 1978).

Catalytic and Chemical Reactions

- Research on the hydroxylation of various alkanes, including butane, by the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus (Bath) might provide insights into the reactivity of similar compounds like 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol (Yu et al., 2003).

- A study on the synthesis of 1-propenyloxybutan-1-ol under solvent-free homogeneous ruthenium catalyst conditions highlights the productive synthesis of related compounds and their potential applications in industrial chemistry (Urbala, 2020).

Environmental and Toxicological Studies

- Investigations into the degradation of 1,4-dioxane, a widespread environmental contaminant, by a microbially driven Fenton reaction could provide context on the environmental impact and biodegradation potential of structurally related compounds (Sekar & DiChristina, 2014).

Biological and Medicinal Research

- A study on the synthesis of DNA oligodeoxynucleotides containing structurally defined N6-(2-hydroxy-3-buten-1-yl)-adenine adducts of 3,4-epoxy-1-butene provides insight into the interactions of similar compounds with DNA, which could have implications for understanding their biological activity (Dorr, Murphy, & Tretyakova, 2007).

Propiedades

IUPAC Name |

4-[3-(4-chlorobutoxy)propoxy]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23ClO3/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDFZPVUEJJXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCOCCCCCl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562155.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2562159.png)